![molecular formula C11H15FN2O B13086680 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13086680.png)
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide is a chemical compound with the molecular formula C11H15FN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features an amino group, a fluorophenyl group, and a propanamide moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide typically involves the reaction of 4-fluoroacetophenone with ammonia and a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its applications in research and industry.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction can produce fluorophenyl alcohols.
科学的研究の応用
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
類似化合物との比較
Propionamide: A monocarboxylic acid amide obtained by the formal condensation of propionic acid with ammonia.
Fentanyl Analogues: Compounds such as 2-fluoroacrylfentanyl and 2-fluorobutyrfentanyl share structural similarities with 2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H15FN2O |
|---|---|
分子量 |
210.25 g/mol |
IUPAC名 |
2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide |
InChI |
InChI=1S/C11H15FN2O/c1-7(13)11(15)14-8(2)9-3-5-10(12)6-4-9/h3-8H,13H2,1-2H3,(H,14,15)/t7?,8-/m0/s1 |
InChIキー |
XBQPGKREUKFCAL-MQWKRIRWSA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC(=O)C(C)N |
正規SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


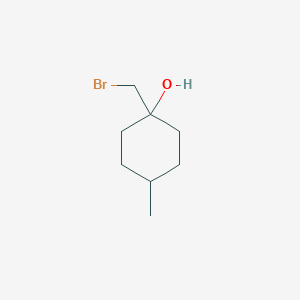


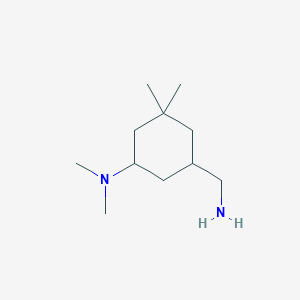
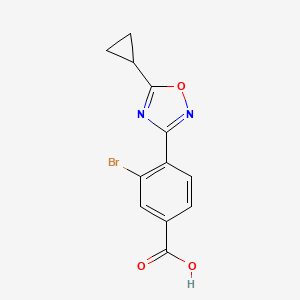
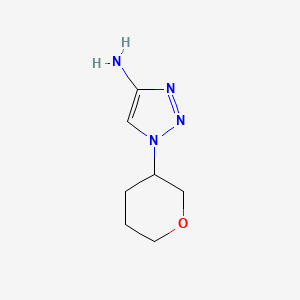
![3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)
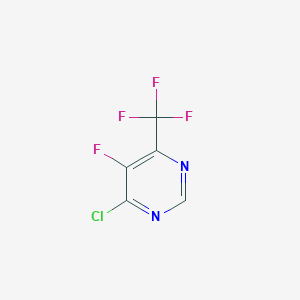


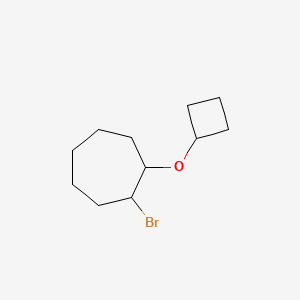
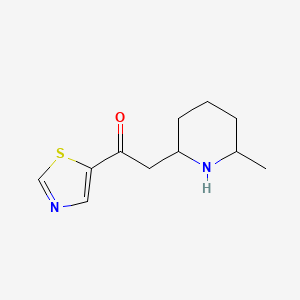
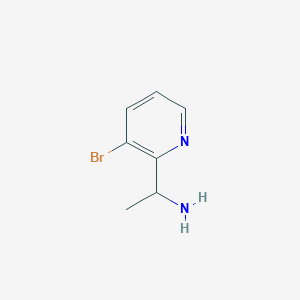
![{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086656.png)
